5-bromo-1-ethyl-1H-imidazole

Description

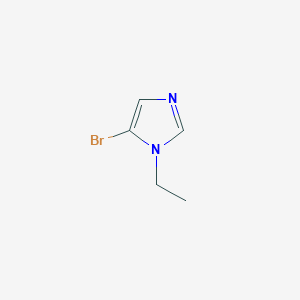

5-Bromo-1-ethyl-1H-imidazole is a halogenated imidazole derivative characterized by a bromine atom at the 5-position and an ethyl group at the 1-position of the imidazole ring. Imidazole derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their versatile reactivity and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C5H7BrN2 |

|---|---|

Molecular Weight |

175.03 g/mol |

IUPAC Name |

5-bromo-1-ethylimidazole |

InChI |

InChI=1S/C5H7BrN2/c1-2-8-4-7-3-5(8)6/h3-4H,2H2,1H3 |

InChI Key |

CTBFJAOANZNOQL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-ethyl-1H-imidazole can be achieved through several methods. One common approach involves the bromination of 1-ethyl-1H-imidazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-bromo-1-ethyl-1H-imidazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups at specific positions.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

- Substitution reactions yield various substituted imidazoles.

- Oxidation reactions can introduce hydroxyl, carbonyl, or carboxyl groups.

- Reduction reactions typically yield dehalogenated imidazoles.

Scientific Research Applications

Chemistry: 5-bromo-1-ethyl-1H-imidazole is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. Its brominated structure allows for easy detection and quantification in biological assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its imidazole core is a common motif in many bioactive molecules, including antifungal, antibacterial, and anticancer agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also employed in the development of catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-1H-imidazole depends on its specific application. In enzyme inhibition, the compound typically binds to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The bromine atom and ethyl group contribute to the binding affinity and specificity of the compound for its target enzyme.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences : Benzimidazole derivatives (e.g., ) exhibit fused benzene-imidazole rings, enhancing aromaticity and rigidity compared to simpler imidazoles. This affects melting points and solubility .

Substituent Effects: Alkyl Groups: The ethyl group in this compound is bulkier than methyl () or isopropyl (), likely increasing lipophilicity and steric hindrance. Halogen Positioning: Bromine at C5 (vs. Electron-Donating Groups: Methoxy substituents () enhance electron density, contrasting with bromine's electron-withdrawing nature.

Physicochemical Properties

Melting Points and Stability

- Benzimidazole derivatives (e.g., compound 36 in ) exhibit higher melting points (195–196°C) due to extended π-conjugation and intermolecular hydrogen bonding. Simpler imidazoles (e.g., ) have lower melting points (~273°C predicted), influenced by alkyl substituents .

- The ethyl group in this compound may reduce crystallinity compared to methyl analogs, lowering melting points.

Acidity (pKa)

- The pKa of 5-bromo-1-methyl-1H-benzo[d]imidazole is 4.56 (), while 5-bromo-2-isopropyl-1-methyl-1H-imidazole has a higher pKa of 5.67 (). This suggests that bulkier substituents increase basicity by destabilizing the protonated form. The ethyl group’s intermediate size may result in a pKa between 4.5 and 5.6.

Solubility and Lipophilicity

- Methoxy groups () increase polarity, favoring aqueous solubility.

Chemical Reactivity

- Electrophilic Substitution : Bromine at C5 directs further substitutions to C2 or C4 positions. Ethyl groups at N1 may sterically hinder reactions at adjacent sites .

- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible, as seen in , where bromo-imidazoles react with aryl boronic acids.

Biological Activity

5-Bromo-1-ethyl-1H-imidazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure containing two nitrogen atoms. The presence of the bromine atom at the 5-position and the ethyl group at the 1-position contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 200 µg/mL | |

| Bacillus subtilis | 300 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast cancer (MCF7) and glioblastoma (U87) cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MCF7 | 25.72 ± 3.95 | Induction of apoptosis | |

| U87 | 45.2 ± 13.0 | Cell growth inhibition |

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets, including enzymes and receptors that are critical in disease pathways. For instance, it may inhibit certain kinases involved in cancer cell signaling, leading to reduced cell proliferation and increased apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives similar to this compound:

- Study on MRSA : A study demonstrated that derivatives with modifications similar to those found in this compound exhibited MIC values as low as 0.25 µg/mL against MRSA, indicating a strong potential for development as antibacterial agents .

- Anticancer Research : In mice models, compounds related to imidazoles showed significant tumor growth suppression, with flow cytometry revealing increased apoptosis in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.